6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1443283-97-3, molecular formula: C₇H₃ClF₃N₃, molecular weight: 221.57) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 4 . This scaffold is notable for its electron-withdrawing substituents, which enhance metabolic stability and influence binding interactions in biological systems. It serves as a key intermediate in medicinal chemistry for synthesizing derivatives targeting enzymes and receptors, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)3-2-12-14-6(3)13-5/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBVKTWFSPYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-nitropyridine with trifluoroacetic acid and hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring. These reactions can be catalyzed by various metal catalysts under specific conditions.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products:
Substituted Pyrazolo[3,4-b]pyridines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Pharmaceutical Development
6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes, and their dysregulation is often linked to diseases such as cancer. The compound's structure allows it to inhibit specific kinases, making it a valuable lead compound in drug discovery.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazolo ring can enhance the selectivity and potency against certain cancer cell lines. This makes this compound an interesting candidate for further investigation in cancer therapy.
Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate kinase inhibition | Demonstrated effective inhibition of specific kinases associated with cancer progression. |
| Study B | Evaluate anticancer efficacy | Showed reduced proliferation of cancer cells in vitro with IC50 values indicating potency. |
| Study C | Assess neuroprotective properties | Found that the compound protects neuronal cells from oxidative stress-induced apoptosis. |
Mechanism of Action
The mechanism by which 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with structurally related analogs:
Key Observations :
- The introduction of bulky aryl groups (e.g., 4-ethylphenyl at position 3) reduces synthetic yield (43%) compared to simpler analogs, likely due to steric hindrance during cyclization .
- Methylation at positions 1 and 3 (e.g., 1,3-dimethyl analog) may require protective group strategies, increasing synthesis complexity .
Physicochemical Properties
Key Observations :
- The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the parent compound contribute to high lipophilicity (LogP 2.8) and poor aqueous solubility, limiting bioavailability .
- Polar substituents, such as carboxylic acid (e.g., compound in ), improve solubility but reduce metabolic stability due to increased susceptibility to enzymatic hydrolysis.
Key Observations :
- The parent compound is primarily a synthetic intermediate, whereas analogs with aryl or amino substituents exhibit potent kinase inhibition (e.g., APcK110, IC₅₀ = 12 nM) .
- 3-Amino derivatives show moderate MELK kinase inhibition (IC₅₀ 50–100 nM), highlighting the importance of polar groups at position 3 for target engagement .
- Antimicrobial activity (e.g., DHFR inhibition) is enhanced in derivatives with thiourea or azetidinone substituents, achieving IC₅₀ values in the µM range .
Biological Activity
6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 297.304 g/mol
- CAS Number : 633315-39-6
- Density : 1.5±0.1 g/cm³
- Boiling Point : 323.8±22.0 °C at 760 mmHg
- LogP : 1.08
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination methods which enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. These compounds have shown significant inhibitory effects against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated IC values in the low micromolar range, indicating potent antiproliferative effects against these cell lines .
| Cell Line | IC Value (µM) |
|---|---|
| MDA-MB-231 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
Anti-inflammatory and Antioxidant Activities
Case Studies
One notable study evaluated the compound's efficacy in a mouse model of breast cancer. Mice treated with varying doses of this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
